molecular formula C21H24BrClN4O2 B11962715 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B11962715
M. Wt: 479.8 g/mol
InChI Key: QXDYPXSTRBILJZ-ZMOGYAJESA-N
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Description

N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylidene group, a piperazine ring, and an aceto-hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate to form the benzylidene intermediate.

    Piperazine Derivative Synthesis: In parallel, 2-chlorobenzyl chloride is reacted with piperazine to yield the 2-chlorobenzyl-piperazine derivative.

    Coupling Reaction: The final step involves the coupling of the benzylidene intermediate with the 2-chlorobenzyl-piperazine derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include:

    Catalysis: Using catalysts to accelerate reaction rates.

    Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-PHENYL)-1-PIPERAZINYL)ACETOHYDRAZIDE
  • N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-ETHYL)-1-PIPERAZINYL)ACETOHYDRAZIDE

Uniqueness

N’-(3-BR-4-METHOXYBENZYLIDENE)-2-(4-(2-CL-BENZYL)-1-PIPERAZINYL)ACETOHYDRAZIDE stands out due to its specific substituents, which confer unique chemical properties and potential applications. The combination of bromine, chlorine, and methoxy groups enhances its reactivity and versatility in various chemical reactions.

Properties

Molecular Formula

C21H24BrClN4O2

Molecular Weight

479.8 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H24BrClN4O2/c1-29-20-7-6-16(12-18(20)22)13-24-25-21(28)15-27-10-8-26(9-11-27)14-17-4-2-3-5-19(17)23/h2-7,12-13H,8-11,14-15H2,1H3,(H,25,28)/b24-13+

InChI Key

QXDYPXSTRBILJZ-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)Br

Origin of Product

United States

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